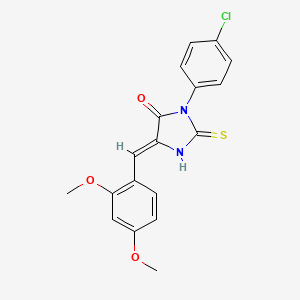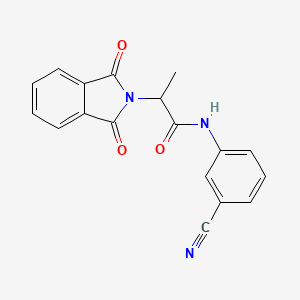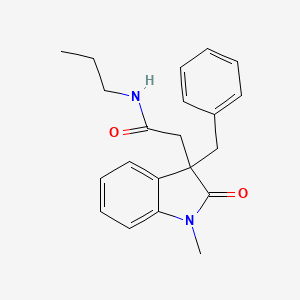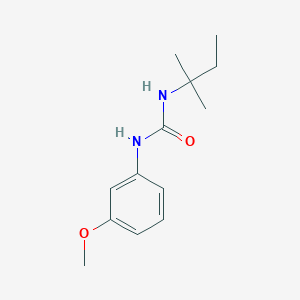
3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as DMTS and has been synthesized using various methods. The purpose of
Mechanism of Action
The exact mechanism of action of DMTS is not fully understood. However, it has been suggested that DMTS may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. The antimicrobial activity of DMTS may be attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
DMTS has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. DMTS has also been reported to induce apoptosis in cancer cells, leading to cell death. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMTS in lab experiments is its potential applications in medicinal chemistry. DMTS has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, one of the limitations of using DMTS in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of DMTS.
Future Directions
There are several future directions for research on DMTS. One of the areas of interest is the development of DMTS-based drugs for the treatment of cancer, inflammation, and microbial infections. Further studies are also required to determine the mechanism of action of DMTS and its potential toxicity. In addition, the synthesis of novel derivatives of DMTS may lead to the discovery of more potent and selective compounds with potential applications in medicinal chemistry.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound with potential applications in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMTS have been discussed in this paper. Further studies are required to fully understand the potential of DMTS as a drug candidate.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been reported in various research articles. One of the commonly used methods is the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxybenzylamine in the presence of acetic acid. The resulting product is then treated with thiourea and ammonium thiocyanate to obtain the final product, DMTS.
Scientific Research Applications
DMTS has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. DMTS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMTS has shown promising antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-14-8-3-11(16(10-14)24-2)9-15-17(22)21(18(25)20-15)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMXZWKFQWDLRE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5466075.png)
![6-{[(2-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5466082.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-2-buten-1-amine](/img/structure/B5466096.png)
![1-(3-methoxybenzoyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5466097.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5466109.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466115.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5466116.png)
![5-fluoro-2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5466119.png)
![N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]tryptophan](/img/structure/B5466129.png)

![5-amino-3-(1-cyano-2-{4-[4-(4-fluorophenyl)-1-piperazinyl]-3-nitrophenyl}vinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5466145.png)
amine hydrochloride](/img/structure/B5466169.png)
